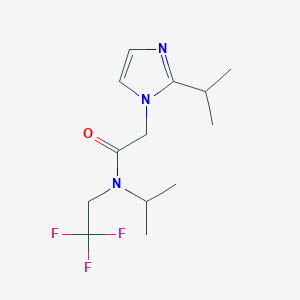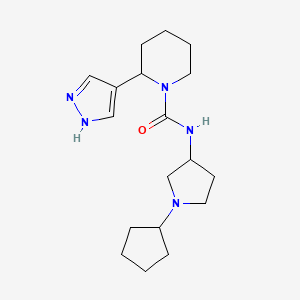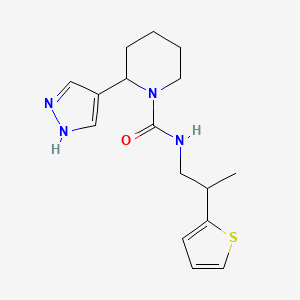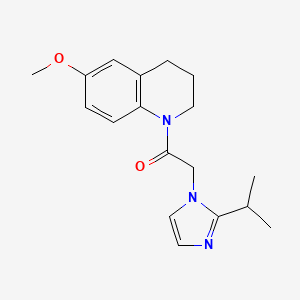
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFA-1 is a member of the imidazole family and is structurally related to other compounds that have been shown to have pharmacological effects, such as histamine receptor antagonists and antifungal agents.
作用機序
The exact mechanism of action of N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is not fully understood, but it is believed to work through several different pathways. One proposed mechanism is that this compound inhibits the activity of enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Another proposed mechanism is that this compound inhibits the activity of pro-inflammatory cytokines, leading to the reduction of inflammation. Finally, this compound may work by modulating the activity of neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In one study, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was shown to reduce the production of pro-inflammatory cytokines in human macrophages. Finally, this compound was shown to improve cognitive function in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, this compound has shown promising results in a variety of therapeutic areas, making it a potentially useful compound for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One area of research is to further investigate its potential therapeutic applications, particularly in cancer, inflammation, and neurological disorders. Another area of research is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more targeted therapies. Finally, future research could focus on developing more efficient synthesis methods for this compound, which may improve its availability for further research.
合成法
The synthesis of N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of 1,2-dimethylimidazole with 2,2,2-trifluoroethylamine and acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The overall yield of the synthesis is approximately 40%.
科学的研究の応用
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, this compound has been studied for its potential neuroprotective effects, which may make it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O/c1-9(2)12-17-5-6-18(12)7-11(20)19(10(3)4)8-13(14,15)16/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBUXJSYQPLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)N(CC(F)(F)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)

![4-(3-Imidazol-1-ylpropylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7643413.png)
![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)
![5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)
![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)


![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)